N-[4-(Fluoromethyl)phenyl]acetamide
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Overview
Description
N-[4-(Fluoromethyl)phenyl]acetamide is an organic compound characterized by the presence of a fluoromethyl group attached to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Fluoromethyl)phenyl]acetamide typically involves the reaction of 4-(fluoromethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-(Fluoromethyl)aniline and acetic anhydride.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at around 50-60°C.
Procedure: 4-(Fluoromethyl)aniline is added to a solution of acetic anhydride in a suitable solvent, such as dichloromethane. The mixture is stirred for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Fluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenylacetamide derivatives.
Scientific Research Applications
N-[4-(Fluoromethyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its use as a precursor for drug development.
Biology: It is used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(Fluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The acetamide group may participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-N-(4-methylphenyl)acetamide: This compound has a similar structure but with a methyl group instead of a fluoromethyl group.
N-(4-Fluorophenyl)acetamide: This compound lacks the fluoromethyl group, having only a fluorine atom attached to the phenyl ring.
Uniqueness
N-[4-(Fluoromethyl)phenyl]acetamide is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
827307-48-2 |
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Molecular Formula |
C9H10FNO |
Molecular Weight |
167.18 g/mol |
IUPAC Name |
N-[4-(fluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C9H10FNO/c1-7(12)11-9-4-2-8(6-10)3-5-9/h2-5H,6H2,1H3,(H,11,12) |
InChI Key |
NZQUTRDVBHICGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CF |
Origin of Product |
United States |
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